6-Bromoquinazolin-4-ol
Overview
Description
6-Bromoquinazolin-4-ol is a chemical compound with the molecular formula C8H5BrN2O . It has an average mass of 225.042 Da and a monoisotopic mass of 223.958511 Da .
Synthesis Analysis
The synthesis of this compound involves suspending 2-Amino-5-Bromo-benzoic acid in formamide and heating the mixture at 180° C for 7 hours . The cooled solution is then diluted with cold water and filtered .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H, (H,10,11,12) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a white to pale yellow crystal or powder . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 1.24, indicating its lipophilicity . It is soluble, with a solubility of 0.381 mg/ml or 0.00169 mol/l .Scientific Research Applications
In Vitro Cytotoxicity and Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase
6-Bromoquinazolin-4-ol derivatives exhibit significant cytotoxicity against certain cancer cell lines, particularly HeLa cells. Some derivatives demonstrate inhibitory effects on the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in the progression of various cancers. These derivatives show potential as effective inhibitors of EGFR-TK, suggesting their possible application in cancer therapy (Mphahlele, Paumo, & Choong, 2017).
Potential as Hypotensive Agents
Some this compound derivatives have been identified as potential hypotensive agents. These compounds have shown varying degrees of blood pressure-lowering activity in experimental models, with certain derivatives exhibiting significant hypotensive effects. This finding opens avenues for further research into the development of new blood pressure medications (Kumar, Tyagi, & Srivastava, 2003).
Synthesis of Pharmacologically Active Derivatives
This compound is an important intermediate in the synthesis of various pharmacologically significant compounds. These derivatives display a range of activities, including anti-inflammatory, analgesic, and antibacterial properties. The synthetic versatility of this compound makes it a valuable starting material for the development of diverse pharmacological agents (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Antimicrobial Activities
Research has demonstrated the antimicrobial potential of newer this compound derivatives. These compounds exhibit activity against various bacterial and fungal strains, indicating their potential use as antimicrobial agents. The discovery of these properties is crucial in the ongoing search for new treatments for infectious diseases (Patel, Mistry, & Desai, 2006).
Molecular Docking Studies for Anticancer Properties
Molecular docking studies of certain this compound derivatives have indicated their potential as anticancer agents. These studies help in understanding the binding affinity of these compounds to cancer-related enzymes, thus providing a theoretical basis for their anticancer activities (Agbo, Makhafola, Choong, Mphahlele, & Ramasami, 2015).
Safety and Hazards
6-Bromoquinazolin-4-ol is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
6-bromo-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEISJPVPHWEHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351423 | |
Record name | 6-bromoquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32084-59-6 | |
Record name | 6-bromoquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-4-hydroxyquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.